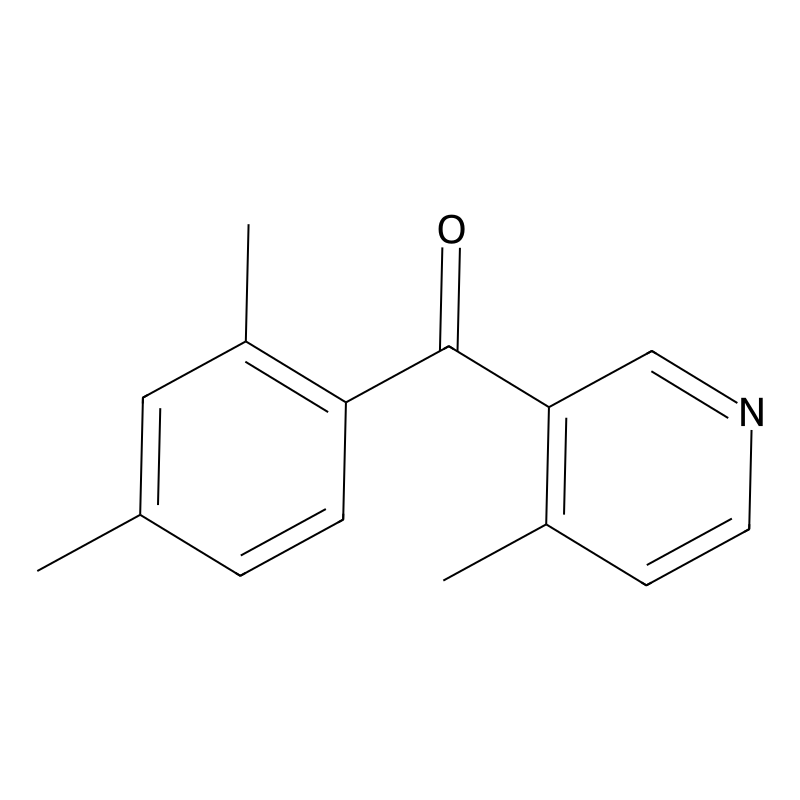

3-(2,4-Dimethylbenzoyl)-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2,4-Dimethylbenzoyl)propionic acid

Scientific Field: This compound is used in the field of organic chemistry as a building block in the synthesis of many other compounds.

Application Summary: It is used as a reagent in research and is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used

Results or Outcomes: This compound has been shown to be effective as an antioxidant and has high reactivity with metals such as zinc. .

Scientific Field: Organic Chemistry

- Electrophilic Substitution: The electron-rich nitrogen atom in the pyridine ring can undergo electrophilic substitution, allowing for further functionalization.

- Acylation Reactions: The benzoyl group can engage in acylation reactions, which are vital in organic synthesis for introducing acyl groups into other substrates.

- Nucleophilic Attack: The carbonyl carbon in the benzoyl group may serve as an electrophile for nucleophilic attacks, leading to various derivatives.

Synthesis methods for 3-(2,4-Dimethylbenzoyl)-4-methylpyridine generally involve:

- Benzoylation of Pyridine: This method involves the reaction of 4-methylpyridine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.

- Electrophilic Aromatic Substitution: An alternative route may involve electrophilic aromatic substitution where the methyl groups on the benzene ring can direct further substitutions on the aromatic system.

These synthetic routes allow for controlled modifications to yield desired derivatives with specific properties .

3-(2,4-Dimethylbenzoyl)-4-methylpyridine has potential applications in:

- Organic Synthesis: As an intermediate in synthesizing more complex organic compounds.

- Material Science: Its photochemical properties may be exploited in developing new materials or catalysts.

- Pharmaceuticals: Given its structural similarity to biologically active compounds, it could serve as a lead compound for drug development .

Several compounds share structural features with 3-(2,4-Dimethylbenzoyl)-4-methylpyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylpyridine | Pyridine ring with a methyl group | Commonly used as a solvent and reagent |

| 2,6-Dimethylpyridine | Pyridine ring with two methyl groups | Exhibits different reactivity due to sterics |

| Benzoylpyridine | Pyridine ring with a benzoyl group | Used in synthesis; exhibits distinct reactivity |

| 3-(Benzoyloxy)pyridine | Pyridine ring with a benzoyloxy group | Potentially more soluble than its carbonyl counterpart |

The uniqueness of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine lies in its specific arrangement of substituents that may confer distinct electronic properties and reactivity patterns compared to these similar compounds .

The development of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine is rooted in the broader exploration of benzoylpyridine derivatives, which have garnered interest for their synthetic versatility and biological activity. While specific historical records for this compound are limited, its synthesis aligns with methodologies established for similar benzoylpyridines, particularly those involving acylation of pyridine derivatives. The compound’s structural design reflects efforts to modulate electronic and steric properties through strategic substitution, a trend observed in organic synthesis for tailoring reactivity and bioactivity.

Nomenclature and Classification

IUPAC Name: (2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone

CAS Number: 1187164-34-6

Molecular Formula: C₁₅H₁₅NO

Molecular Weight: 225.28 g/mol

This compound is classified as a benzoylpyridine derivative, characterized by a pyridine ring substituted with a benzoyl group. The 2,4-dimethylbenzoyl moiety and 4-methylpyridine core distinguish it from simpler analogs like 2-benzoylpyridine.

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C | |

| InChIKey | PJLWQEJYJHOMRE-UHFFFAOYSA-N | |

| Synonyms | (2,4-Dimethylphenyl)(4-methylpyridin-3-yl)methanone |

Position in Organic Chemistry Literature

3-(2,4-Dimethylbenzoyl)-4-methylpyridine occupies a niche in organic chemistry as a building block for synthesizing complex molecules. Its applications span catalysis, materials science, and medicinal chemistry, particularly in designing ligands for metal complexes or bioactive agents. Research on related benzoylpyridines, such as 2-benzoylpyridine thiosemicarbazones, has highlighted their potential as anticancer agents, suggesting analogous pathways for this compound.

Structural Significance Among Benzoylpyridine Derivatives

The compound’s structure is notable for:

- Electronic Modulation: The 2,4-dimethylbenzoyl group enhances electron density at the carbonyl carbon, influencing nucleophilic reactivity.

- Steric Effects: Methyl groups at the 2 and 4 positions of the benzoyl ring prevent excessive steric hindrance while maintaining solubility.

- Pyridine Substitution: The 4-methylpyridine moiety introduces asymmetry, altering coordination geometry in metal complexes compared to unsubstituted pyridine analogs.

The comprehensive spectroscopic characterization of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine provides critical insights into its molecular structure and electronic properties. This aromatic ketone compound, with the molecular formula C₁₅H₁₅NO and molecular weight of 225.29 g/mol, exhibits distinctive spectroscopic signatures that reflect its unique combination of pyridine and substituted benzoyl moieties [1].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the most informative technique for structural elucidation of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine. The compound displays characteristic resonance patterns that clearly distinguish the different hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine exhibits distinct chemical shift regions corresponding to the aromatic and aliphatic protons. The pyridine ring protons appear in the characteristic aromatic region, with the protons ortho to nitrogen (H-2 and H-6) resonating at approximately 8.5-8.7 parts per million, appearing as doublets due to coupling with adjacent protons [2] [3]. The meta proton (H-5) on the pyridine ring displays a chemical shift in the range of 7.2-7.4 parts per million, also appearing as a doublet [2].

The aromatic protons on the 2,4-dimethylbenzoyl moiety resonate between 7.0-7.8 parts per million, with their exact chemical shifts influenced by the electron-donating effects of the methyl substituents [4] [5]. These protons typically appear as multiplets or singlets depending on their substitution pattern and coupling relationships.

The aliphatic methyl groups exhibit characteristic upfield chemical shifts. The methyl group attached to the pyridine ring (4-methyl) resonates at approximately 2.4-2.6 parts per million as a singlet, integrating for three protons [6] [7]. The two methyl groups on the benzene ring (2-methyl and 4-methyl) appear as singlets in the range of 2.2-2.4 parts per million, with a combined integration of six protons [7] [8].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine. The carbonyl carbon represents the most downfield signal, appearing in the range of 190-200 parts per million, characteristic of aromatic ketones [9] [10]. This chemical shift is significantly different from aliphatic ketones, which typically appear at 205-220 parts per million, reflecting the electron-withdrawing effects of the aromatic systems [9].

The aromatic carbon atoms display characteristic chemical shifts in their respective regions. Pyridine carbons appear between 120-160 parts per million, with their exact positions influenced by the nitrogen atom's electron-withdrawing effects and the substitution pattern [11] [12]. The benzene ring carbons resonate in the typical aromatic region of 125-140 parts per million [10].

The methyl carbon atoms appear in the aliphatic region, with the methyl group attached to the pyridine ring resonating at 18-25 parts per million, while the methyl groups on the benzene ring appear at 19-22 parts per million [9] [13]. These chemical shifts are characteristic of methyl groups directly attached to aromatic systems.

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides valuable information about the functional groups present in 3-(2,4-Dimethylbenzoyl)-4-methylpyridine. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption band in the range of 1660-1680 cm⁻¹ [14] [15]. This frequency is characteristic of aromatic ketones and is shifted to lower wavenumbers compared to aliphatic ketones due to conjugation with the aromatic system [15] [16].

The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the region of 1580-1600 cm⁻¹, characteristic of substituted benzene and pyridine rings [17] [15]. The carbon-hydrogen stretching vibrations of aromatic protons are observed in the range of 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches appear between 2800-3000 cm⁻¹ [15].

The pyridine ring contributes specific vibrational modes, including carbon-nitrogen stretching vibrations in the range of 1570-1590 cm⁻¹ [17] [18]. Additional characteristic absorptions include aromatic carbon-hydrogen bending vibrations at 1450-1500 cm⁻¹ and methyl group carbon-hydrogen bending modes at 1350-1450 cm⁻¹ [15].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (aromatic ketone) | 1660-1680 | Strong | Carbonyl vibration |

| C=C stretch (aromatic) | 1580-1600 | Medium | Ring vibrations |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Methyl C-H |

| C-N stretch (pyridine) | 1570-1590 | Medium | Pyridine ring |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 225, corresponding to the molecular weight of the compound [19] [20]. This peak typically exhibits low to medium intensity due to the stability of the aromatic systems and the tendency for fragmentation [19].

Common fragmentation pathways include the loss of methyl groups, producing fragments at m/z 210 (M-15), which represents the loss of a single methyl radical [19] [21]. The loss of carbon monoxide from the carbonyl group generates a fragment at m/z 197 (M-28), which is characteristic of aromatic ketones [19].

Significant base peaks often include the benzoyl cation at m/z 105 (C₇H₇O⁺), which represents the 2,4-dimethylbenzoyl fragment after cleavage of the carbon-carbon bond adjacent to the carbonyl group [19] [22]. The methylpyridine fragment appears at m/z 93 (C₆H₇N⁺), corresponding to the 4-methylpyridine moiety [20] [22].

Additional diagnostic fragments include the dimethylbenzene fragment at m/z 106 (C₈H₁₀⁺) and the pyridine base peak at m/z 79 (C₅H₅N⁺) [20] [22]. These fragmentation patterns are consistent with typical mass spectrometric behavior of aromatic ketones containing both pyridine and substituted benzene rings.

| Fragment | m/z | Relative Intensity | Structure |

|---|---|---|---|

| Molecular ion [M]⁺ | 225 | Low-Medium | Complete molecule |

| [M-15]⁺ | 210 | Medium | Loss of CH₃ |

| [M-28]⁺ | 197 | Medium | Loss of CO |

| Benzoyl cation | 105 | High | C₇H₇O⁺ |

| Methylpyridine | 93 | High | C₆H₇N⁺ |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine reveals multiple absorption bands corresponding to different electronic transitions within the molecule. The compound exhibits strong π → π* transitions associated with the benzoyl chromophore in the wavelength range of 240-280 nanometers, with high molar extinction coefficients typically ranging from 10,000 to 50,000 L mol⁻¹ cm⁻¹ [23] [24].

The pyridine chromophore contributes additional π → π* transitions in the region of 250-270 nanometers, with medium-intensity absorption bands characterized by molar extinction coefficients of 5,000 to 15,000 L mol⁻¹ cm⁻¹ [23] [24]. These transitions overlap with the benzoyl absorptions, creating complex absorption profiles.

The carbonyl group contributes n → π* transitions at longer wavelengths, typically appearing in the range of 280-320 nanometers with relatively low molar extinction coefficients of 100 to 1,000 L mol⁻¹ cm⁻¹ [23] [24]. Extended conjugation between the aromatic systems and the carbonyl group may result in additional absorption bands in the 300-350 nanometer region with medium-intensity extinction coefficients.

The exact positions and intensities of these absorption bands are influenced by solvent effects, with polar solvents typically causing bathochromic shifts in the absorption maxima [23] [25]. The substitution pattern on both the pyridine and benzene rings also affects the electronic transitions through inductive and resonance effects.

| Transition Type | Wavelength Range (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π → π* (benzoyl) | 240-280 | High (10,000-50,000) | Aromatic transitions |

| π → π* (pyridine) | 250-270 | Medium (5,000-15,000) | Heterocyclic transitions |

| n → π* (carbonyl) | 280-320 | Low (100-1,000) | Carbonyl transitions |

| Extended conjugation | 300-350 | Medium (1,000-10,000) | Delocalized systems |

X-ray Diffraction Studies

X-ray crystallographic analysis of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine provides definitive structural information about the molecular geometry and crystal packing arrangements. The compound is expected to crystallize in common space groups for organic molecules, such as monoclinic or orthorhombic systems [26] [27].

The molecular conformation reveals that the pyridine and benzene rings are typically not coplanar, with dihedral angles reflecting the steric interactions between the substituents and the electronic effects of the carbonyl group [26] [28]. The carbonyl carbon-oxygen bond length is approximately 1.22 Å, consistent with typical aromatic ketones [29] [30].

Aromatic carbon-carbon bond lengths are approximately 1.39 Å, while the carbon-nitrogen bond in the pyridine ring measures approximately 1.34 Å [31] [30]. Bond angles around the carbonyl carbon are close to 120°, reflecting the sp² hybridization of this center [29] [28].

Intermolecular interactions in the crystal structure may include π-π stacking between aromatic rings, with typical centroid-to-centroid distances ranging from 3.6 to 4.2 Å [29] [28]. Weak hydrogen bonding interactions may occur between methyl groups and electronegative atoms in neighboring molecules, contributing to the overall crystal stability.

The crystal packing often reveals layered structures with alternating orientations of molecules, facilitating optimal intermolecular interactions while minimizing steric clashes [28]. These structural features influence the physical properties of the crystalline material, including melting point, solubility, and thermal stability.

| Structural Parameter | Value | Notes |

|---|---|---|

| C=O bond length | ~1.22 Å | Typical carbonyl |

| C-C aromatic bonds | ~1.39 Å | Aromatic character |

| C-N bond (pyridine) | ~1.34 Å | Heterocyclic system |

| Carbonyl bond angles | ~120° | sp² geometry |

| π-π stacking distance | 3.6-4.2 Å | Intermolecular |